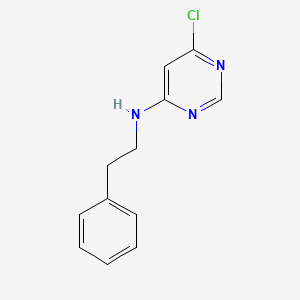

4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)-

Description

4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)- is a pyrimidine derivative characterized by a chlorine substituent at position 6 and a 2-phenylethyl group attached to the amine at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, serving as key scaffolds in pharmaceuticals and agrochemicals due to their biological relevance .

Propriétés

IUPAC Name |

6-chloro-N-(2-phenylethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3/c13-11-8-12(16-9-15-11)14-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNSEPJEQUFZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)- typically involves:

- Chlorination of pyrimidine derivatives to introduce the 6-chloro substituent.

- Hydrogenation and reduction steps to prepare the 2-phenylethylamine intermediate.

- Nucleophilic substitution or coupling reactions to attach the 2-phenylethylamine group to the pyrimidine core.

- Use of suitable bases and solvents to promote the coupling under controlled temperature and pressure conditions.

Detailed Preparation Steps

Preparation of 6-Chloropyrimidine Intermediate

- A pyrimidine precursor (such as 2,4-diaminopyrimidine or related compound) is chlorinated using a chlorinating agent like phosphorus oxychloride (POCl3) .

- The chlorination is carried out in the presence of a nitrogen-containing base, typically triethylamine or pyridine , to neutralize the generated acid.

- The reaction temperature is maintained between 50°C and the boiling point of POCl3 (70–90°C) to ensure efficient chlorination.

- This step yields the 6-chloropyrimidine intermediate , which is crucial for further substitution.

Preparation of 2-Phenylethylamine Intermediate

- The 2-phenylethylamine moiety is prepared by hydride reduction of corresponding benzyl cyanides or related precursors.

- Catalytic hydrogenation is performed using a heavy metal catalyst such as platinum on carbon (Pt/C) .

- The solvent is typically an aliphatic alcohol like 2-propanol (isopropanol) .

- Conditions include temperatures ranging from 10°C to 70°C and pressures of 1–5 bar , with typical operation around 20–50°C and ~3 bar .

- This yields the 2-phenylethylamine or its salt form ready for coupling.

Coupling Reaction to Form Target Compound

- The 6-chloropyrimidine intermediate is reacted with the 2-phenylethylamine or its salt in the presence of a suitable base such as sodium hydroxide, potassium hydroxide, or tertiary amines (e.g., triethylamine).

- The solvent system often includes aliphatic alcohols (ethanol, isopropanol) or polar aprotic solvents.

- The reaction is conducted at elevated temperatures, typically 100–150°C , sometimes under sealed system conditions to maintain autogenic pressure .

- The nucleophilic substitution leads to the displacement of the chlorine atom by the 2-phenylethylamine group, forming the desired 4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)- compound.

Example Preparation Protocol (Based on Patent Literature)

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Chlorination | Pyrimidine precursor + POCl3 + triethylamine | Chlorination at 70–90°C for several hours | Formation of 6-chloropyrimidine intermediate |

| 2. Reduction | Benzyl cyanide derivative + Pt/C catalyst + 2-propanol | Hydrogenation at 20–50°C, 3 bar pressure | 2-Phenylethylamine intermediate |

| 3. Coupling | 6-chloropyrimidine + 2-phenylethylamine + base (NaOH) + ethanol | Heated at 100–150°C under sealed conditions | Target compound formation |

Additional Notes on Solvent and Base Selection

- Solvents such as ethanol, isopropanol, tetrahydrofuran (THF), or acetonitrile are preferred for their polarity and ability to dissolve both organic and inorganic reagents.

- Bases used include alkali metal hydroxides (NaOH, KOH) or tertiary amines (triethylamine) , which facilitate nucleophilic substitution.

- Reaction pressure and temperature are optimized to balance reaction rate and product stability.

Analytical and Purification Considerations

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Purpose/Effect |

|---|---|---|

| Chlorination Temperature | 50–90°C | Efficient substitution of chlorine |

| Chlorinating Agent | Phosphorus oxychloride (POCl3) | Introduce chlorine at pyrimidine 6-position |

| Catalyst for Reduction | Pt/C | Hydrogenation of benzyl cyanide |

| Reduction Temperature | 10–70°C (usually 20–50°C) | Control reaction rate and selectivity |

| Reduction Pressure | 1–5 bar (typically ~3 bar) | Maintain hydrogen availability |

| Coupling Temperature | 100–150°C | Promote nucleophilic substitution |

| Base | NaOH, KOH, triethylamine | Facilitate amine substitution |

| Solvent | Ethanol, isopropanol, THF | Dissolve reactants, control reaction |

Research Findings and Optimization

- The described synthetic route offers high yields and purity of the target compound.

- Use of sealed reactors for coupling reactions under autogenic pressure improves reaction efficiency.

- Selection of composite solvents in some steps (e.g., salifying reactions in related pyrimidine syntheses) enhances solubility and yield.

- Hydrogenation conditions are critical for obtaining the phenylethylamine intermediate without over-reduction or side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines.

Applications De Recherche Scientifique

4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Substituent Variations and Molecular Properties

The target compound’s structure can be compared to several pyrimidine derivatives with modifications at positions 2, 4, 5, and 6 (Table 1).

Table 1: Structural Comparison of Pyrimidinamine Derivatives

*Calculated based on similar derivatives.

Key Observations :

- Aromatic Substituents : The 2-phenylethyl group in the target compound contrasts with pyridinyl (e.g., ) or phenyl groups (e.g., ), affecting lipophilicity and bioavailability.

- Sulfonyl vs. Alkyl Groups : Sulfonyl-containing derivatives (e.g., ) exhibit higher polarity and stability compared to alkyl-substituted compounds.

Physicochemical Properties

- Density and Boiling Points :

- Hydrogen Bonding: Intramolecular N—H⋯N bonds in 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine stabilize crystal structures, a feature shared with other pyrimidines .

Activité Biologique

4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)- is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)- can be represented as follows:

- Molecular Formula : C11H12ClN3

- CAS Number : 19808-07-2

This compound features a pyrimidine ring substituted with a chlorine atom and a phenylethyl group, which may influence its interaction with biological targets.

The biological activity of 4-Pyrimidinamine, 6-chloro-N-(2-phenylethyl)- is believed to involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways. Such interactions can lead to alterations in gene expression and cellular metabolism .

- Cellular Effects : Research indicates that the compound can modulate cell signaling pathways, potentially affecting processes such as apoptosis and proliferation .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory properties of 4-Pyrimidinamine derivatives. A study indicated that certain derivatives exhibited significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that 4-Pyrimidinamine derivatives could suppress the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. The potency of these compounds was assessed using COX inhibitor screening assays .

- Animal Models : Animal studies have shown that these compounds can reduce inflammation in models such as carrageenan-induced paw edema and cotton pellet-induced granuloma tests. The effective doses (ED50) were comparable to indomethacin, a well-known anti-inflammatory agent .

Data Table: Summary of Biological Activities

Pharmacokinetics

Understanding the pharmacokinetics of 4-Pyrimidinamine is essential for evaluating its therapeutic potential:

- Absorption : The compound's lipophilicity may enhance its absorption across biological membranes.

- Distribution : It is likely distributed throughout body tissues due to its small molecular size.

- Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a role in the biotransformation of the compound into active or inactive metabolites.

- Excretion : Renal excretion is expected for small molecular weight compounds.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 6-chloro-N-(2-phenylethyl)-4-pyrimidinamine, and how do they validate structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., phenylethyl and chlorine groups). Compare chemical shifts with computational predictions or analogs like 4-chloro-6-methyl-2-pyrimidinamine .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., ±0.001 Da). NIST databases provide reference fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., NH stretching at ~3300 cm) and compare with crystallographic data from pyrimidine derivatives .

Q. How can the purity of this compound be assessed, and what are common impurities in its synthesis?

- Methodological Answer :

- HPLC/Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm). Impurities may include unreacted 6-chloropyrimidine precursors or by-products like N-alkylated isomers .

- Melting Point Analysis : Compare observed melting points with literature values. Discrepancies may indicate polymorphic forms, as seen in pyrimidine derivatives with intramolecular hydrogen bonds .

Q. What synthetic routes are reported for introducing the phenylethylamine moiety to the pyrimidine core?

- Methodological Answer :

- Nucleophilic Substitution : React 4,6-dichloropyrimidine with 2-phenylethylamine under basic conditions (e.g., KCO/DMF, 80°C). Monitor reaction progress via TLC .

- Buchwald-Hartwig Coupling : Use palladium catalysts (e.g., Pd(OAc)/Xantphos) for selective amination. This method minimizes side reactions observed in SNAr pathways .

Advanced Research Questions

Q. How do steric and electronic effects of the phenylethyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) predicts charge distribution at the pyrimidine C4 position. The phenylethyl group’s electron-donating resonance effects may reduce electrophilicity, requiring harsher conditions for Suzuki-Miyaura couplings .

- Experimental Validation : Compare reaction yields with analogs (e.g., N-methyl vs. N-phenylethyl). For example, 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine shows faster kinetics due to reduced steric hindrance .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding interactions for this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Analyze intermolecular interactions (e.g., N–H⋯N vs. C–H⋯π). In related structures, intramolecular hydrogen bonds (e.g., N4–H4⋯N5, 2.982 Å) stabilize conformations but vary with substituents .

- Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water) to isolate different forms. DSC/TGA identifies thermal stability differences, as seen in polymorphic pyrimidine derivatives .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays without altering its pharmacophore?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for aqueous solubility. For analogs like 6-phenyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine, cyclodextrin inclusion complexes improve bioavailability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave under physiological conditions. This approach succeeded in pyrimidine-based immunomodulators .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450 oxidation of the phenylethyl chain). Compare with stable analogs like 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine .

- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution in rodent models. Structural modifications (e.g., fluorination) may enhance half-life, as seen in trifluoromethyl-substituted pyrimidines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Polymorph Characterization : Perform X-ray powder diffraction (XRPD) to identify crystalline forms. For example, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibits two polymorphs with distinct melting points (Δmp = 15°C) .

- Standardized Protocols : Adopt controlled cooling rates during recrystallization (e.g., 1°C/min) to ensure reproducibility.

Q. Why do computational models sometimes fail to predict the compound’s logP accurately?

- Methodological Answer :

- Solvent Effects : Use COSMO-RS simulations to account for solvent interactions. Experimental logP values (e.g., via shake-flask method) often deviate from predictions due to the phenylethyl group’s hydrophobicity .

- Parameterization Limits : Adjust atomic partial charges in software (e.g., Gaussian) using experimental NMR-derived electrostatic potentials .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.